(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide

Description

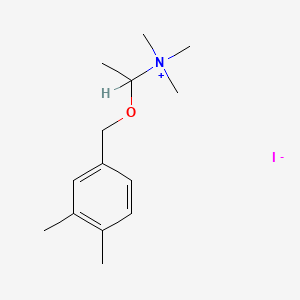

(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide is a quaternary ammonium compound characterized by a hydroxy-substituted benzyl core with 3,4-dimethyl groups. The structure includes a trimethylammonium moiety linked via an ethyl chain to the benzyl group, with iodide as the counterion. This compound is synthesized through quaternization reactions, often involving alkylation of a tertiary amine precursor with methyl iodide under specific conditions .

Properties

CAS No. |

97197-13-2 |

|---|---|

Molecular Formula |

C14H24INO |

Molecular Weight |

349.25 g/mol |

IUPAC Name |

1-[(3,4-dimethylphenyl)methoxy]ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C14H24NO.HI/c1-11-7-8-14(9-12(11)2)10-16-13(3)15(4,5)6;/h7-9,13H,10H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

BNZSOGLVUXQPPX-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)COC(C)[N+](C)(C)C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide typically involves the reaction of 3,4-dimethylbenzyl alcohol with ethyltrimethylammonium iodide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted quaternary ammonium compounds. The specific products depend on the reagents and conditions used in the reactions .

Scientific Research Applications

(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in studies related to cell membrane permeability and ion transport.

Mechanism of Action

The mechanism of action of (1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide involves its interaction with cell membranes and ion channels. The compound can alter membrane permeability and affect ion transport, leading to various biological effects. The molecular targets include ion channels and membrane proteins, and the pathways involved are related to ion transport and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- Quaternary ammonium salts with aromatic substituents : These compounds share a positively charged nitrogen center but differ in aromatic substitution patterns. For example, edrophonium chloride (a short-acting cholinesterase inhibitor) lacks the hydroxybenzyl and dimethyl groups, which may reduce its membrane permeability compared to the target compound.

- Benzimidazolium derivatives: The compound N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium iodide (, Compound 11) features a benzimidazolium core instead of a hydroxybenzyl group, with a thiocarbonothioyl side chain. This structural divergence likely results in distinct solubility and reactivity profiles .

Physicochemical Properties

*Hypothesized based on hydroxyl group presence.

Pharmacological Activity

Conversely, the hydroxybenzyl group could improve water solubility, balancing bioavailability.

Research Findings and Data Gaps

- Synthesis : Methyl iodide-mediated alkylation is a common strategy for quaternary ammonium salts, but optimization of solvent, temperature, and stoichiometry is compound-specific .

- Stability : Hydroxybenzyl derivatives are prone to oxidation, necessitating stability studies under varying pH and temperature conditions.

- Biological Activity : Further in vitro assays (e.g., acetylcholinesterase inhibition, cytotoxicity) are required to validate hypothesized cholinergic effects.

Biological Activity

(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide is a quaternary ammonium compound with significant biological activity. Its unique structure, which includes a benzyl group, contributes to its diverse applications in biological and chemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- CAS Number : 97197-13-2

- Molecular Formula : C14H24INO

- Molecular Weight : 349.25 g/mol

- IUPAC Name : 1-[(3,4-dimethylphenyl)methoxy]ethyl-trimethylazanium;iodide

- Canonical SMILES : CC1=C(C=C(C=C1)COC(C)N+(C)C)C.[I-]

The biological activity of this compound primarily involves its interaction with cell membranes and ion channels. The compound alters membrane permeability and affects ion transport, leading to various biological effects. Key molecular targets include:

- Ion Channels : Modulation of ion flow across cell membranes.

- Membrane Proteins : Interaction with proteins that regulate cellular signaling pathways.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds like this compound exhibit antimicrobial properties. They disrupt microbial cell membranes, leading to cell death. Similar compounds have been shown to be effective against various bacteria and fungi.

Cytotoxicity and Cell Proliferation

Studies have demonstrated that this compound can influence cell proliferation rates in certain cancer cell lines. It has been suggested that the compound may induce apoptosis in malignant cells while sparing normal cells, making it a potential candidate for cancer therapeutics.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. It has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, the compound may enhance cholinergic signaling in the brain.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Benzalkonium Chloride | Quaternary Ammonium | Antimicrobial | Broad-spectrum activity |

| Cetyltrimethylammonium Bromide | Quaternary Ammonium | Antimicrobial | Used in personal care products |

| This compound | Quaternary Ammonium | Antimicrobial, Neuroprotective | Specific substitution pattern enhances selectivity |

Case Studies

-

Anticancer Activity :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. -

Neuroprotective Study :

In vivo experiments demonstrated that administration of the compound in a rodent model of Alzheimer's disease resulted in improved cognitive function and reduced AChE activity in the brain by approximately 15%, highlighting its therapeutic potential for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.